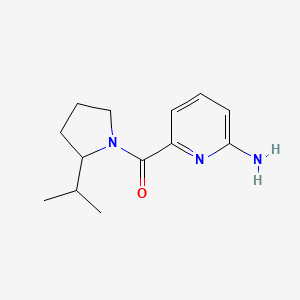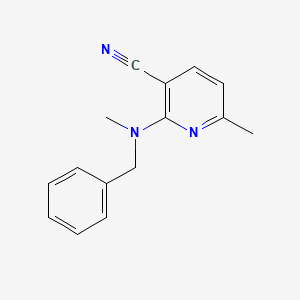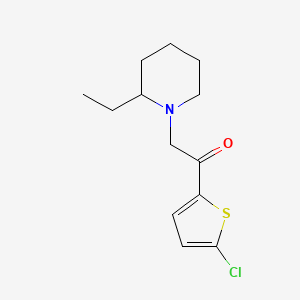
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one is a synthetic organic compound that features a chlorinated thiophene ring and a piperidine moiety. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, often involving sulfur sources and halogenation reactions.
Chlorination: The thiophene ring is chlorinated using reagents like thionyl chloride or sulfuryl chloride.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors.
Coupling Reaction: The chlorinated thiophene and the piperidine moiety are coupled using a suitable base and solvent, often under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the piperidine or thiophene rings.
Substitution: Substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration as a potential pharmacological agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one would depend on its specific application. In pharmacology, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one: Similar structure with a bromine atom instead of chlorine.
1-(5-Methylthiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The combination of the thiophene and piperidine moieties also contributes to its distinct properties.
Propriétés
Formule moléculaire |
C13H18ClNOS |
|---|---|
Poids moléculaire |
271.81 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C13H18ClNOS/c1-2-10-5-3-4-8-15(10)9-11(16)12-6-7-13(14)17-12/h6-7,10H,2-5,8-9H2,1H3 |
Clé InChI |
YEXVPVSIPDASRF-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCN1CC(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


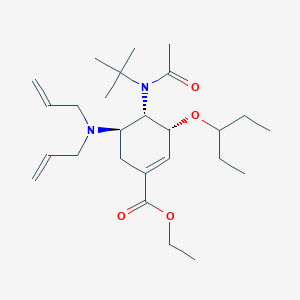
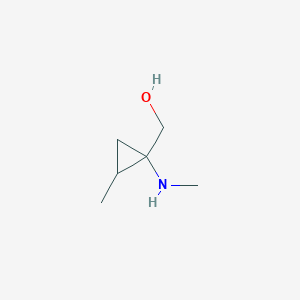


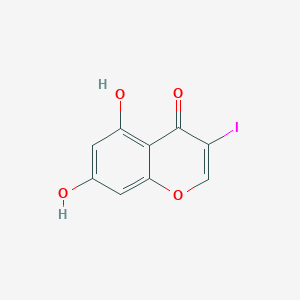
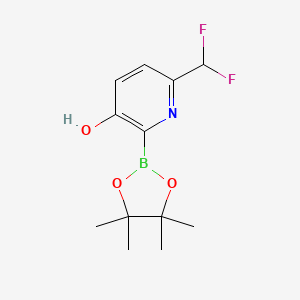


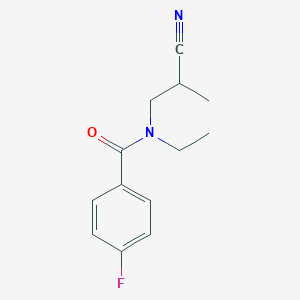

![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
